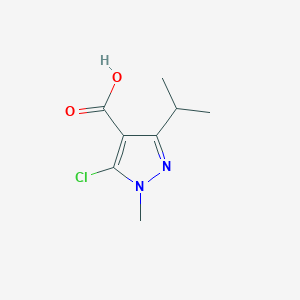
2-(5-Chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
2-(5-Chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that these compounds exhibit significant activity against a variety of bacterial and fungal species. For instance, Patel et al. (2010) synthesized new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, exhibiting antimicrobial activity against various bacterial and fungal species, including S. aureus, E. coli, and C. albicans (Patel & Shaikh, 2010). Similarly, Deep et al. (2010) reported the synthesis of novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides with significant anti-inflammatory activity, which may also suggest antimicrobial potential (Deep, Jain, & Sharma, 2010).
Antioxidant and Antitumor Properties
Compounds derived from 2-(5-Chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid have also shown promising antioxidant and antitumor activities. Gouda and Abu‐Hashem (2011) synthesized thiazolidine derivatives that exhibited notable antioxidant and antitumor properties (Gouda & Abu‐Hashem, 2011).
Synthesis of Novel Derivatives
The versatility of 2-(5-Chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid allows for the synthesis of a wide range of novel derivatives with potential therapeutic applications. For example, Spoorthy et al. (2021) synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which were evaluated for antimicrobial activity and docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Agricultural Applications
In addition to its medical applications, this compound has also been used in agriculture. Hilton and Pillai (1988) found that thioproline, a derivative of thiazolidine-4-carboxylic acid, can protect crops against herbicide toxicity (Hilton & Pillai, 1988).
Hepatoprotective Effects
The compound and its derivatives have been evaluated for their protective effects against hepatotoxicity. Nagasawa et al. (1984) investigated 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine, demonstrating protection against acetaminophen-induced hepatotoxicity in mice (Nagasawa, Goon, Muldoon, & Zera, 1984).
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S2/c9-6-2-1-5(14-6)7-10-4(3-13-7)8(11)12/h1-2,4,7,10H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBXTCUEVOKTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)

![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)





![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)
